Fenbufen
Overview
Description
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat inflammation in osteoarthritis, ankylosing spondylitis, and tendinitis . It can also be used to relieve backaches, sprains, and fractures .
Synthesis Analysis
Fenbufen and its amide analogs have been synthesized in various studies . The amide analogs with 1, 3, 4, and 8 carbon chains were prepared in 70–80% yield . Fenbufen could be modified with a butyl group through an amide formation reaction .Molecular Structure Analysis
Fenbufen is a member of biphenyls and a 4-oxo monocarboxylic acid . It has a molecular formula of C16H14O3 . Fenbufen amide analogs include methyl fenbufen, propyl fenbufen, butyl fenbufen, and octyl fenbufen .Chemical Reactions Analysis
Fenbufen and its derivatives have been studied for their chemical reactions . The previous study indicated that fenbufen could be modified with a butyl group through an amide formation reaction .Physical And Chemical Properties Analysis
Fenbufen has a molecular weight of 254.28 g/mol . It is a member of biphenyls and a 4-oxo monocarboxylic acid .Scientific Research Applications
Anti-Inflammatory and Analgesic Application
- Scientific Field: Pharmacology
- Application Summary: Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) used primarily to treat inflammation in osteoarthritis, ankylosing spondylitis, and tendinitis. It can also be used to relieve backaches, sprains, and fractures .
- Methods of Application: Fenbufen is typically administered orally in the form of tablets or capsules. The dosage and frequency depend on the specific condition being treated .
Antitumor Effects
- Scientific Field: Oncology
- Application Summary: Fenbufen and its amide analogs have been found to display significant antitumor effects .
- Methods of Application: The study involved the synthesis of fenbufen amide analogs with varying lengths of alkyl amide side chains. These compounds were then tested for cytotoxic effects .
- Results or Outcomes: The study found that as the length of the alkyl amide side chain increased, the cytotoxic effects also increased. Octyl fenbufen amide, in particular, had the greatest cytotoxic effect .
Use in Imprinting Template
- Scientific Field: Material Science
- Application Summary: Fenbufen has been used as an imprinting template on a polyelectrolyte grafted silica bed .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves the use of fenbufen in the process of molecular imprinting, which is a technique for creating template-shaped cavities in polymer matrices with memory for the template molecule .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Anti-Tumor Effects in Macrophages
- Scientific Field: Immunology
- Application Summary: Fenbufen and its amide analogs have been found to suppress nitric oxide production in macrophages, which can have anti-tumor effects .
- Methods of Application: The study involved treating macrophages with various fenbufen amide analogs and measuring the resulting nitric oxide production .
- Results or Outcomes: The study found that fenbufen amide analogs significantly suppressed nitric oxide production in macrophages .
Analgesic Activity
- Scientific Field: Pharmacology
- Application Summary: Fenbufen has been found to have analgesic activity, making it useful for pain relief .
- Methods of Application: Fenbufen is typically administered orally for pain relief .
- Results or Outcomes: Fenbufen has been found to be more potent than aspirin and at least as potent as phenylbutazone in analgesic tests .
COX-2 Inhibition
- Scientific Field: Biochemistry
- Application Summary: Fenbufen and its derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
- Methods of Application: A small library of Fenbufen derivatives was prepared via Suzuki-Miyaura coupling, a type of cross-coupling reaction used in organic chemistry .
- Results or Outcomes: The study found that certain Fenbufen derivatives significantly inhibited COX-2. In particular, derivatives with para-amino and para-hydroxy substituents displayed the most substantial COX-2 inhibition .
Nitric Oxide Suppression
- Scientific Field: Immunology
- Application Summary: Fenbufen and its amide analogs have been found to suppress nitric oxide production in macrophages .
- Methods of Application: The study involved treating macrophages with various Fenbufen amide analogs and measuring the resulting nitric oxide production .
- Results or Outcomes: The study found that Fenbufen amide analogs significantly suppressed nitric oxide production in macrophages .
Safety And Hazards
Future Directions
The previous discoveries of butyl fenbufen amide analogs with antitumor effects were further examined . The amide analogs with 1, 3, 4, and 8 carbons chains were prepared in 70–80% yield . Fenbufen had no cytotoxic effects at concentrations ranging from 10 to 100 μM . As the length of the alkyl amide side chain increased, the cytotoxic effects increased . This suggests potential future directions for the development of fenbufen and its analogs .
properties
IUPAC Name |
4-oxo-4-(4-phenylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023043 | |
Record name | Fenbufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbufen | |
CAS RN |
36330-85-5 | |
Record name | Fenbufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenbufen [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenbufen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fenbufen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenbufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenbufen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
Record name | Fenbufen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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